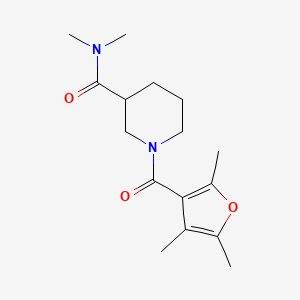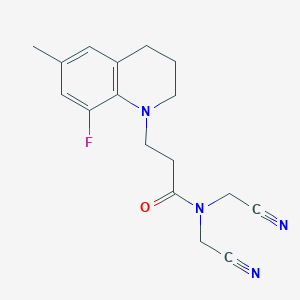![molecular formula C13H21NO4S B7572281 N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1960 by Alexander Shulgin, an American chemist and pharmacologist. DOM has been used in scientific research to study its effects on the central nervous system, as well as its potential therapeutic applications.
Mecanismo De Acción
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C. The exact mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine are similar to those of other psychedelics, such as LSD and psilocybin. It produces altered states of consciousness, including changes in perception, thought, and emotion. N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It also has stimulant effects, such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has several advantages for use in scientific research. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity and is not known to produce physical dependence. However, there are some limitations to its use. N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potency and requires careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is the development of new analogs of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine that may have improved pharmacological properties, such as increased selectivity for specific serotonin receptors. Additionally, further investigation is needed to better understand the mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine and its interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,3-dimethoxyphenethylamine. This intermediate is then reacted with 3-methylsulfonylpropanal to produce N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine.
Aplicaciones Científicas De Investigación
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been used in scientific research to study its effects on the central nervous system, particularly its interactions with serotonin receptors. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also investigated the potential therapeutic applications of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, such as its use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-17-12-7-4-6-11(13(12)18-2)10-14-8-5-9-19(3,15)16/h4,6-7,14H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKFLICQTCKCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)
